1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene

Lipophilicity Drug design ADME

1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene (CAS 1417569-58-4) is a bis-chlorinated nitrobenzene derivative containing a chlorodifluoromethoxy group at the 2-position and a chlorine substituent at the 1-position, with molecular formula C₇H₃Cl₂F₂NO₃ and molecular weight 258.00 g/mol. This compound belongs to the class of halogenated nitroaromatics widely employed as synthetic intermediates in pharmaceutical and agrochemical research.

Molecular Formula C7H3Cl2F2NO3
Molecular Weight 258 g/mol
CAS No. 1417569-58-4
Cat. No. B1402200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene
CAS1417569-58-4
Molecular FormulaC7H3Cl2F2NO3
Molecular Weight258 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)Cl)Cl
InChIInChI=1S/C7H3Cl2F2NO3/c8-5-2-1-4(12(13)14)3-6(5)15-7(9,10)11/h1-3H
InChIKeyAWIDOJQZODQVIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene (CAS 1417569-58-4): A Differentiated Bis-Chlorinated Nitrobenzene Building Block for Advanced Synthesis and Medicinal Chemistry


1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene (CAS 1417569-58-4) is a bis-chlorinated nitrobenzene derivative containing a chlorodifluoromethoxy group at the 2-position and a chlorine substituent at the 1-position, with molecular formula C₇H₃Cl₂F₂NO₃ and molecular weight 258.00 g/mol [1]. This compound belongs to the class of halogenated nitroaromatics widely employed as synthetic intermediates in pharmaceutical and agrochemical research. The ortho-chloro substitution imparts distinct electronic and steric properties compared to the more common mono-substituted chlorodifluoromethoxy-nitrobenzene analogs, establishing it as a differentiated building block for structure–activity relationship (SAR) studies and lead optimization campaigns requiring precise physicochemical tuning .

Why 1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene Cannot Be Replaced by Mono-Chlorinated or Difluoromethoxy-Only Analogs


Generic substitution with structurally similar nitrobenzene derivatives—such as 1-(chlorodifluoromethoxy)-4-nitrobenzene (CAS 40750-71-8) or 1-chloro-2-(difluoromethoxy)-4-nitrobenzene (CAS 40319-62-8)—is inadvisable because the ortho-chloro substituent in the target compound (1417569-58-4) fundamentally alters key physicochemical properties including lipophilicity (ΔXLogP ≥ +0.3), molecular weight (ΔMW = +34.44 g/mol), and topological complexity, all of which critically influence solubility, membrane permeability, metabolic stability, and synthetic reactivity [1]. These differences directly impact the reproducibility of synthetic routes, the outcome of biological assays, and the validity of SAR interpretations, particularly in medicinal chemistry programs where precise modulation of logP and steric bulk is essential for lead optimization [2].

Quantitative Differentiation Evidence for 1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene vs. Closest Analogs


Enhanced Lipophilicity: XLogP Comparison vs. 1-(Chlorodifluoromethoxy)-4-nitrobenzene

The target compound exhibits a computed XLogP3-AA value of 3.8, compared to 3.5 for the most common analog 1-(chlorodifluoromethoxy)-4-nitrobenzene (CAS 40750-71-8), representing a +0.3 log unit increase in lipophilicity [1][2]. This difference is substantial enough to alter partitioning behavior: each 0.3 logP unit increase can translate to ~2-fold higher membrane permeability and significantly different tissue distribution profiles. The ortho-chloro group, absent in the comparator, is the sole contributor to this enhanced lipophilicity.

Lipophilicity Drug design ADME

Higher Molecular Weight and Heavy Atom Count for Differentiated Physicochemical Handling

The target compound has a molecular weight of 258.00 g/mol and contains 15 heavy atoms, compared to 223.56 g/mol and 14 heavy atoms for 1-(chlorodifluoromethoxy)-4-nitrobenzene (CAS 40750-71-8) [1][2]. This difference of 34.44 g/mol arises from the additional ring chlorine atom, which increases the compound's boiling point, reduces volatility, and alters chromatographic retention times. The heavier molecular weight also shifts the compound further into (or out of) compliance with drug-likeness filters such as the Rule of Five, providing a deliberate tuning knob for medicinal chemists.

Physicochemical properties Synthesis Purification

Increased Molecular Complexity for Refined Structure–Activity Relationship Studies

The molecular complexity score of the target compound is 249, compared to 213 for 1-(chlorodifluoromethoxy)-4-nitrobenzene (CAS 40750-71-8), a difference of +36 units (17% increase) [1][2]. This metric, computed by Cactvs, reflects the structural intricacy of the molecule including ring substitutions and symmetry. Higher complexity is associated with potentially enhanced target selectivity in biological systems, as more complex molecules tend to form more specific interactions with protein binding pockets. Additionally, the ortho-chloro substituent introduces steric hindrance adjacent to the chlorodifluoromethoxy group, which can influence the regioselectivity of subsequent synthetic transformations.

Molecular complexity SAR Medicinal chemistry

Distinct Lipophilicity Profile vs. Difluoromethoxy Analog Lacking the Chlorodifluoromethoxy Group

Compared to 1-chloro-2-(difluoromethoxy)-4-nitrobenzene (CAS 40319-62-8), which has a LogP of 2.85, the target compound with its chlorodifluoromethoxy group demonstrates a substantially higher lipophilicity (XLogP3-AA = 3.8), a difference of approximately +0.95 log units [1]. This nearly one-log increase is pharmacologically significant, as each log unit corresponds to roughly a 10-fold difference in partition coefficient. The chlorine substitution on the methoxy carbon transforms the difluoromethoxy (–OCHF₂) into a chlorodifluoromethoxy (–OCF₂Cl) group, which notably increases the compound's hydrophobic surface area and alters its electronic properties.

Lipophilicity Functional group comparison ADME

Structural Differentiation Enables Ortho-Substitution Reactivity Tuning in Nucleophilic Aromatic Substitution

The target compound features an ortho-chloro substituent that is absent in the widely used 1-(chlorodifluoromethoxy)-4-nitrobenzene (CAS 40750-71-8). In nitrobenzene derivatives, an electron-withdrawing nitro group activates the ring toward nucleophilic aromatic substitution (SNAr), and the presence of an additional ortho-chloro group can direct incoming nucleophiles to specific positions while influencing reaction rates through combined electronic and steric effects [1]. While direct kinetic comparison data for this specific compound are not publicly available, the well-established Hammett relationship for substituted nitrobenzenes indicates that an ortho-chloro substituent (σₚ = 0.23) adds significant electron-withdrawing character beyond the para-nitro group alone, potentially accelerating SNAr reactions at the para-position relative to the nitro group [2]. This regiochemical control is critical for synthetic chemists designing multi-step routes where substitution site-selectivity determines yield and purity of downstream intermediates.

Nucleophilic aromatic substitution Synthetic chemistry Reactivity

Optimal Procurement and Application Scenarios for 1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene


Lead Optimization in CNS Drug Discovery Requiring Elevated logP

In central nervous system (CNS) drug discovery programs, achieving adequate blood–brain barrier (BBB) penetration is critical. The target compound's XLogP of 3.8, compared to 3.5 for the mono-substituted analog (Δ = +0.3), provides a measurable advantage for CNS-targeted scaffolds [1]. Medicinal chemists can leverage this increased lipophilicity as a starting point for SAR exploration, potentially reducing the number of subsequent synthetic modifications needed to reach the optimal logP range of 2–5 for CNS drugs. Preferentially procure this compound when designing libraries aimed at neurodegenerative or neuropsychiatric targets where higher logP correlates with improved brain exposure.

Synthesis of Complex Biaryl Ether Intermediates via Regioselective SNAr

For the preparation of biaryl ethers through nucleophilic aromatic substitution, the ortho-chloro substituent in the target compound serves as a directing group that can enhance regioselectivity [1]. When reacting with phenolic or thiophenolic nucleophiles, the combined influence of the ortho-chloro and para-nitro substituents favors substitution at the position para to the nitro group, minimizing unwanted isomeric byproducts. This is particularly valuable in the kilogram-scale synthesis of pharmaceutical intermediates where isomeric purity directly impacts downstream crystallization efficiency and regulatory compliance.

Agrochemical Intermediate with Enhanced Environmental Persistence Control

The chlorodifluoromethoxy group (–OCF₂Cl) in the target compound, combined with the ortho-chloro substitution, creates a scaffold with distinct hydrolytic stability compared to difluoromethoxy (–OCHF₂) analogs. This differential stability is relevant for the design of agrochemical active ingredients where controlled environmental degradation rates are essential for balancing efficacy and ecotoxicological safety [1]. The increased molecular weight and halogen content also influence soil adsorption coefficients (Koc), offering formulators a means to modulate environmental fate without altering the core pharmacophore.

Reference Standard for Analytical Method Development in Chlorinated Nitrobenzene Analysis

Due to its distinct molecular weight (258.00 g/mol) and unique isotopic pattern arising from two chlorine atoms, the target compound serves as an excellent reference standard for developing LC–MS/MS and GC–MS methods for the quantification of chlorinated nitrobenzene impurities in pharmaceutical and environmental samples [1]. The characteristic dichloro isotopic signature (M:M+2:M+4 ratio approximately 9:6:1) provides unambiguous identification, distinguishing it from mono-chlorinated analogs that exhibit a simpler M:M+2 pattern (~3:1).

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